3,4,5-Trifluorophenylboronic acid
CAS No.: 143418-49-9
Cat. No.: VC21101318
Molecular Formula: C6H4BF3O2
Molecular Weight: 175.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143418-49-9 |
---|---|
Molecular Formula | C6H4BF3O2 |
Molecular Weight | 175.9 g/mol |
IUPAC Name | (3,4,5-trifluorophenyl)boronic acid |
Standard InChI | InChI=1S/C6H4BF3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |
Standard InChI Key | UHDDEIOYXFXNNJ-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C(=C1)F)F)F)(O)O |
Canonical SMILES | B(C1=CC(=C(C(=C1)F)F)F)(O)O |
Introduction
Physical and Chemical Properties
Fundamental Properties
3,4,5-Trifluorophenylboronic acid is identified by its CAS number 143418-49-9 . Its IUPAC name is (3,4,5-trifluorophenyl)boronic acid. The compound's molecular structure consists of a phenyl ring with three fluorine substituents at positions 3, 4, and 5, and a boronic acid group (B(OH)2) at position 1. This structural arrangement results in a compound with distinct chemical and physical properties.
The presence of three electron-withdrawing fluorine atoms significantly affects the electron density distribution within the molecule, influencing its reactivity in various chemical transformations. The boronic acid functional group, with its Lewis acidic character, further contributes to the compound's chemical behavior, particularly in reactions involving nucleophilic species.
Physical Properties Data Table
Synthesis Methods
Laboratory Synthesis Procedures
The synthesis of 3,4,5-Trifluorophenylboronic acid typically involves organometallic chemistry, particularly the use of Grignard reagents. A detailed synthetic route described in the literature involves the reaction of 5-bromo-1,2,3-trifluorobenzene with magnesium in the presence of iodine, followed by treatment with a boron-containing reagent .
The specific procedure involves the following steps:
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Formation of a Grignard reagent from 5-bromo-1,2,3-trifluorobenzene and magnesium in 2-methyltetrahydrofuran
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Reaction of the Grignard reagent with 2-methoxy-5,5-dimethyl-1,3,2-dioxaborinane
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Hydrolysis with hydrochloric acid to obtain the final boronic acid product
A more detailed synthesis protocol describes the addition of magnesium scraps (48 mmol, 11.7 g) to a four-necked flask, followed by the addition of iodine and 200 mL of 2-methyltetrahydrofuran. The mixture is heated to 50°C and then allowed to cool to 40°C. A small portion (5 mL) of a mixture containing 3,4,5-trifluorobromobenzene (84.4 g, 0.4 mol) in 50 mL of 2-methyltetrahydrofuran is added to initiate the Grignard reaction .
After the reaction is initiated, the temperature is lowered to 20-30°C, and the remaining 3,4,5-trifluorobromobenzene solution is added dropwise simultaneously with a solution of methoxyneopentylglycol boronic acid ester (80.6 g, 0.56 mol) in 50 mL of 2-methyltetrahydrofuran. The reaction mixture is then stirred at room temperature for 4 hours .
Upon completion, the reaction mixture is poured into dilute hydrochloric acid and stirred for 1.5 hours. The organic and aqueous phases are separated, and the aqueous phase is extracted twice with additional solvent. The combined organic phases are dried over anhydrous sodium sulfate and recrystallized from dichloromethane to obtain the pure product .
Applications
Reduction of Carboxylic Acids
One of the most notable applications of 3,4,5-Trifluorophenylboronic acid is in the reduction of carboxylic acids to their corresponding alcohols. This compound, when used in conjunction with sodium borohydride, facilitates an "extremely simple, convenient and mild one-pot reduction" process .
The procedure involves dissolving a carboxylic acid (2 mmol) and sodium borohydride (95 mg, 2.5 mmol) in THF (10 mL), followed by the addition of Na₂SO₄ (1 g) and 3,4,5-Trifluorophenylboronic acid (1 mol%). The mixture is stirred at room temperature for approximately 10 hours, during which gas evolution is observed. After the reaction is complete, the mixture is filtered, the solvent is evaporated, and the residue is processed to obtain the purified alcohol product .
This reduction method is particularly valuable because it tolerates a wide range of functional groups, including halogens, cyano, hydroxy, nitro, and azido groups. Additionally, N-protected amino acids can be successfully transformed into their corresponding N-protected amino alcohols using this method, with yields as high as 82% .
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